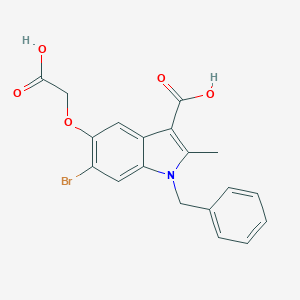
N-(2-chloro-3-pyridinyl)-3-cyclohexylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-3-pyridinyl)-3-cyclohexylpropanamide, commonly known as CCPA, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. CCPA is a selective A1 adenosine receptor agonist and has been shown to have potential therapeutic effects in treating a variety of diseases.
Mécanisme D'action
CCPA works by selectively binding to A1 adenosine receptors and activating them. This leads to a decrease in cAMP levels and an increase in K+ channel conductance, resulting in hyperpolarization of the cell membrane. This hyperpolarization leads to a decrease in calcium influx, which ultimately results in the observed physiological effects.
Biochemical and Physiological Effects
CCPA has been shown to have various biochemical and physiological effects. It has been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines. CCPA has also been shown to reduce the incidence of arrhythmias by decreasing the duration of action potentials. Additionally, CCPA has been shown to have cardioprotective effects by reducing infarct size and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
CCPA has several advantages for lab experiments. It is a selective A1 adenosine receptor agonist, which makes it a useful tool for studying the role of A1 adenosine receptors in various physiological processes. Additionally, CCPA has been shown to have low toxicity and is well-tolerated in animal studies. However, CCPA has limitations in terms of its solubility, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on CCPA. One area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CCPA has shown promise in treating cancer, and further research is needed to determine its efficacy in this area. Another area of interest is the potential use of CCPA in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to understand the mechanism of action of CCPA and its effects on various physiological processes.
Conclusion
In conclusion, CCPA is a chemical compound with significant potential in various scientific research areas. Its synthesis method has been well-established, and it has been extensively studied for its potential therapeutic effects in various diseases. CCPA works by selectively binding to A1 adenosine receptors and has various biochemical and physiological effects. While CCPA has several advantages for lab experiments, it also has limitations. Finally, there are several future directions for research on CCPA, including its potential in treating neurodegenerative diseases and cancer, and its use in combination with other drugs.
Méthodes De Synthèse
The synthesis of CCPA involves the reaction of 3-cyclohexylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloro-3-pyridinecarboxamide to produce CCPA. The synthesis method has been well-established and has been used in various studies to produce CCPA in large quantities.
Applications De Recherche Scientifique
CCPA has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-arrhythmic, and cardioprotective effects. CCPA has also been shown to have potential in treating ischemic stroke, Parkinson's disease, and cancer. Additionally, CCPA has been used in studying the role of A1 adenosine receptors in various physiological processes.
Propriétés
Nom du produit |
N-(2-chloro-3-pyridinyl)-3-cyclohexylpropanamide |
|---|---|
Formule moléculaire |
C14H19ClN2O |
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
N-(2-chloropyridin-3-yl)-3-cyclohexylpropanamide |
InChI |
InChI=1S/C14H19ClN2O/c15-14-12(7-4-10-16-14)17-13(18)9-8-11-5-2-1-3-6-11/h4,7,10-11H,1-3,5-6,8-9H2,(H,17,18) |
Clé InChI |
HWINIKUIIJTWAS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCC(=O)NC2=C(N=CC=C2)Cl |
SMILES canonique |
C1CCC(CC1)CCC(=O)NC2=C(N=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)
![5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)

![3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)
![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)

![4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)
![1-Amino-2,11-dimethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271464.png)
![1-Amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271466.png)
![3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271468.png)